Verruculotoxin

Catalog No.
S586363
CAS No.
56092-63-8
M.F
C15H20N2O
M. Wt
244.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verruculotoxin

CAS Number

56092-63-8

Product Name

Verruculotoxin

IUPAC Name

(3S,9aS)-3-benzyl-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C15H20N2O/c18-15-14-8-4-5-9-17(14)11-13(16-15)10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,18)/t13-,14-/m0/s1

InChI Key

CUANCTHYEDWUMU-KBPBESRZSA-N

SMILES

C1CCN2CC(NC(=O)C2C1)CC3=CC=CC=C3

Synonyms

1-oxo-3-benzyloctahydro-2H-pyrido(1,2-a)pyrazine, verruculotoxin

Canonical SMILES

C1CCN2CC(NC(=O)C2C1)CC3=CC=CC=C3

Isomeric SMILES

C1CCN2C[C@@H](NC(=O)[C@@H]2C1)CC3=CC=CC=C3

Verrucotoxin (VTX) is a toxin found in the venom of the stonefish (). Research into this toxin holds promise for furthering our understanding of cardiac function and potentially leading to new therapeutic applications. Here's a closer look at its scientific research applications:

Impact on Cardiac Function

Studies have shown that VTX has a complex effect on heart muscle cells (myocytes) (). At low concentrations, VTX can actually increase the strength and rate of heartbeat (positive inotropic and chronotropic effects). However, at higher concentrations, it has the opposite effect, weakening the heart and causing contractions. This suggests VTX interacts with specific mechanisms within the heart cells ().

Targeting Calcium Channels

One area of research focuses on VTX's influence on calcium channels within heart cells. These channels play a crucial role in regulating muscle contraction. Studies have found that VTX can both inhibit calcium channels and activate other channels that allow potassium ions to flow out of the cells (). This complex interplay suggests VTX may influence heart function through multiple pathways.

Potential as a Beta-Adrenoceptor Agonist

Further research suggests VTX might mimic the effects of adrenaline (epinephrine) on heart cells. Adrenaline binds to beta-adrenergic receptors, stimulating a pathway that increases calcium flow through specific channels (L-type calcium channels) (). Studies indicate VTX may activate these same channels through a similar pathway, potentially acting as a beta-adrenergic receptor agonist. This finding requires further investigation, but it opens doors for exploring VTX as a tool to understand how these receptors influence heart function.

Verruculotoxin is a mycotoxin produced by the fungus Penicillium verruculosum. Its molecular formula is C15H20N2O, indicating that it contains 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The structure of verruculotoxin features a heterocyclic compound with a secondary amide functionality, which contributes to its biological activity and toxicity. This compound has garnered attention due to its potential effects on human health and its role in various ecological systems, particularly in relation to livestock poisoning from contaminated forage .

Typical of compounds containing heterocycles and amides. These reactions may include hydrolysis, where the amide bond can be cleaved under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, verruculotoxin may participate in nucleophilic substitution reactions due to the presence of reactive functional groups. The specific reaction pathways can be influenced by environmental factors such as pH and temperature .

Verruculotoxin exhibits significant biological activity, primarily as a neurotoxin. Research indicates that it interferes with neurotransmitter release in the central nervous system, contributing to tremors and loss of coordination in affected animals. In studies involving sheep and rats, verruculotoxin was shown to enhance the release of excitatory neurotransmitters like aspartic acid and glutamic acid, which can lead to neurological disturbances . The mechanism of action involves modulation of ion channels, particularly affecting potassium channels that play a crucial role in neuronal excitability .

The synthesis of verruculotoxin has been explored through various methods. One notable approach involves the isolation from fungal cultures followed by purification techniques such as chromatography. Synthetic routes may also utilize starting materials like indole derivatives and undergo multiple steps including cyclization and functional group transformations to construct the heterocyclic framework characteristic of verruculotoxin .

Verruculotoxin's primary applications are in research settings focused on mycotoxicology and neurobiology. Its role as a neurotoxin makes it a subject of interest for studying mechanisms of toxicity and potential therapeutic interventions for toxin exposure. Furthermore, understanding its biosynthesis could lead to insights into fungal metabolism and the development of strategies for managing mycotoxin contamination in agricultural products .

Interaction studies involving verruculotoxin have primarily focused on its effects on ion channels and neurotransmitter systems. For instance, investigations have revealed that it inhibits GABA-induced hyperpolarization in neuronal cells, indicating its potential impact on inhibitory neurotransmission. Such studies are critical for elucidating the compound's full range of biological effects and understanding how it contributes to symptoms observed in intoxicated animals .

Verruculotoxin shares structural similarities with several other mycotoxins, particularly those produced by fungi within the Penicillium genus. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaBiological ActivityUnique Features
VerruculotoxinC15H20N2ONeurotoxic; interferes with neurotransmitter releaseContains a secondary amide; unique heterocyclic structure
VerruculogenC19H23N3OTremorgenic; affects ion channelsLarger structure; more complex nitrogen framework
PaxillineC17H21N3OInhibits potassium channelsSimilar mechanism but different potency
Lolitem BC18H21N3OTremorgenic; affects GABA receptorsDistinct structural modifications

Verruculotoxin is unique among these compounds due to its specific neurotoxic effects and structural characteristics that differentiate it from other related mycotoxins. Its role in livestock poisoning also emphasizes its ecological significance compared to others that may have broader applications or different mechanisms of action .

XLogP3

2.3

Other CAS

56092-63-8

Wikipedia

Verruculotoxin

Dates

Modify: 2024-04-14

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